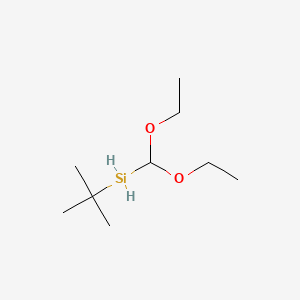

tert-Butyl(diethoxymethyl)silane

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl(diethoxymethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22O2Si/c1-6-10-8(11-7-2)12-9(3,4)5/h8H,6-7,12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYGFJKRAZXUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(OCC)[SiH2]C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl Diethoxymethyl Dihydrosilane and Analogous Functionalized Hydrosilanes

Direct Synthesis Strategies for tert-Butyl(diethoxymethyl)dihydrosilane

The direct synthesis of tert-butyl(diethoxymethyl)dihydrosilane necessitates a convergent approach where the tert-butyl group, the diethoxymethyl acetal (B89532), and two hydrogen atoms are attached to a single silicon center. This can be achieved through a multi-step process starting from a suitable silicon precursor.

The incorporation of a sterically demanding group like the tert-butyl moiety onto a silicon atom is a fundamental step in the synthesis of this target molecule. A common strategy involves the reaction of a silicon halide, such as tetrachlorosilane (B154696) (SiCl4) or trichlorosilane (B8805176) (HSiCl3), with a tert-butylating agent. Organometallic reagents like tert-butyllithium (B1211817) (t-BuLi) or a Grignard reagent such as tert-butylmagnesium chloride (t-BuMgCl) are frequently employed for this purpose.

The reaction typically proceeds via nucleophilic substitution at the silicon center, where the tert-butyl anion displaces a halide. The stoichiometry of the reactants can be controlled to achieve monosubstitution, yielding tert-butyltrichlorosilane (B97515) (t-BuSiCl3).

Table 1: Representative Reactions for tert-Butylation of Silicon Halides

| Silicon Precursor | tert-Butylating Agent | Product |

|---|---|---|

| Tetrachlorosilane (SiCl4) | tert-Butyllithium (t-BuLi) | tert-Butyltrichlorosilane (t-BuSiCl3) |

It is crucial to control the reaction conditions, such as temperature and solvent, to minimize the formation of di- and tri-substituted products due to the high reactivity of the organometallic reagents.

Following the introduction of the tert-butyl group, the next key functionalization is the attachment of the diethoxymethyl group. This can be accomplished by reacting the tert-butylated chlorosilane intermediate with a suitable nucleophile. A common method involves the use of an organometallic reagent derived from diethoxymethane. For instance, lithiated diethoxymethane, generated by deprotonation with a strong base like n-butyllithium, can react with tert-butyldichlorosilane (B13958794).

Alternatively, a more common approach involves the reaction of the chlorosilane with an alcohol in the presence of a base to form an alkoxysilane. In this case, reaction with ethanol (B145695) would yield a diethoxysilane. Subsequent modification would be needed to form the diethoxymethyl group, which is less straightforward. A more direct route would be preferable.

The reaction of tert-butyldichlorosilane with a diethoxymethylating agent would lead to the formation of tert-butyl(diethoxymethyl)chlorosilane.

The final step in the direct synthesis is the formation of the silicon-hydrogen (Si-H) bonds. This is typically achieved through the reduction of the remaining silicon-halogen bonds. A variety of reducing agents can be employed for this purpose, with lithium aluminum hydride (LiAlH4) being one of the most common and effective.

The reaction involves the nucleophilic attack of a hydride ion on the silicon center, displacing the chloride. The use of a stoichiometric amount of the reducing agent is necessary to ensure the complete conversion of the chlorosilane to the desired dihydrosilane.

Table 2: Common Reducing Agents for the Synthesis of Hydrosilanes

| Precursor | Reducing Agent | Product |

|---|---|---|

| Organochlorosilane (RSiClxHy) | Lithium aluminum hydride (LiAlH4) | Organohydrosilane (RSiHx+y) |

Care must be taken during this step, as hydrosilanes can be sensitive to moisture and air. The reaction is typically carried out under anhydrous and inert conditions.

Precursor Chemistry and Derivatization Routes to Functionalized Silanes

The synthesis of functionalized silanes is not limited to a single linear sequence. Various precursor molecules can be synthesized and subsequently derivatized to yield the target compound or its analogs. For instance, starting with a dihydrosilane and introducing functional groups via hydrosilylation or other Si-H activation methods is a common strategy. nih.gov

Functionalized silanes are important building blocks in many areas of chemical research. thieme-connect.com Photocatalytic methods using eosin (B541160) Y as a hydrogen atom transfer (HAT) photocatalyst have been developed for the synthesis of a broad variety of highly functionalized organosilanes from simple hydrosilanes. thieme-connect.com This approach allows for the generation of silyl (B83357) radicals which can then be transformed with a diverse range of radical quenchers. thieme-connect.com

Another approach involves the use of earth-abundant metal catalysts, such as potassium tert-butoxide, to facilitate the reaction of organolithium reagents with hydrosilanes in a continuous-flow system. rsc.org This method allows for the selective and sequential functionalization of unactivated hydrosilanes. rsc.org

Optimization of Reaction Conditions and Yields in Academic Laboratory Settings

The optimization of synthetic protocols is a critical aspect of laboratory-scale preparation to maximize product yield and purity while ensuring reproducibility. For the synthesis of tert-butyl(diethoxymethyl)dihydrosilane, several parameters would need to be systematically investigated for each step.

Key optimization parameters include:

Solvent: The choice of solvent can significantly influence reaction rates and selectivity. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are common for organometallic reactions.

Temperature: Grignard and organolithium reactions are often performed at low temperatures to control their reactivity and prevent side reactions. The reduction step with hydrides may also require cooling.

Reaction Time: Monitoring the reaction progress using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy is essential to determine the optimal reaction time.

Stoichiometry of Reagents: Precise control over the molar ratios of reactants is crucial to favor the desired substitution pattern and avoid the formation of byproducts.

For instance, in the reduction of alkoxysilanes, optimization of reaction conditions in the presence of a co-catalyst and solvent can significantly increase the yield of the corresponding hydrosilane.

Scalability Considerations for Research and Preparative Applications

Scaling up the synthesis of functionalized hydrosilanes from milligram to gram or even kilogram quantities presents several challenges. nih.gov Issues such as heat transfer, mass transport, and reagent addition rates become more critical on a larger scale. nih.gov

For industrial applications, the choice of reagents and synthetic routes is often dictated by cost, safety, and environmental considerations. While highly reactive reagents like tert-butyllithium are common in academic labs, their use on a large scale can be hazardous and expensive. Alternative, more robust synthetic methods are often sought for industrial production. rsc.org

Continuous-flow reactors offer a potential solution for scaling up these reactions safely and efficiently. rsc.org They allow for better control over reaction parameters and can minimize the risks associated with handling hazardous reagents. The development of reproducible large-scale synthesis methods is crucial for enabling the use of these compounds in broader applications. nih.gov

Mechanistic Investigations into the Reactivity of Tert Butyl Diethoxymethyl Dihydrosilane

Silicon-Hydrogen Bond Reactivity and Associated Mechanistic Pathways

The silicon-hydrogen bond is characterized by its moderate bond strength and polarity, with hydrogen being the more electronegative partner. This hydridic character is central to its reactivity, enabling it to participate in a wide array of chemical transformations, including hydrosilylation and reduction reactions. The substituents on the silicon atom, in this case, a bulky tert-butyl group and an electron-withdrawing diethoxymethyl group, significantly modulate the reactivity and selectivity of these processes.

Fundamental Mechanisms and Stereochemical Outcomes in Hydrosilylation Reactions

Hydrosilylation, the addition of an Si-H bond across an unsaturated bond (such as an alkene or alkyne), is a cornerstone of organosilicon chemistry. researchgate.net This process is typically catalyzed by transition metal complexes, most notably those of platinum, rhodium, and iridium. researchgate.netnih.gov The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. nih.gov This pathway involves:

Oxidative addition of the Si-H bond to the low-valent metal center.

Coordination of the unsaturated substrate (e.g., alkene) to the resulting silyl-metal-hydride complex.

Insertion of the alkene into the metal-hydride bond (hydrometallation).

Reductive elimination of the alkylsilane product, regenerating the catalyst.

An alternative, the "modified Chalk-Harrod" mechanism, involves the insertion of the alkene into the metal-silicon bond instead of the metal-hydride bond. The specific pathway followed and the resulting regioselectivity (Markovnikov vs. anti-Markovnikov) and stereoselectivity are influenced by the nature of the catalyst, the silane (B1218182), and the unsaturated substrate. researchgate.netnih.gov

For a sterically hindered silane like tert-butyl(diethoxymethyl)dihydrosilane, the stereochemical outcome of hydrosilylation is expected to be significantly influenced by the bulky tert-butyl group. In asymmetric hydrosilylation reactions using chiral catalysts, bulky substituents on silicon can enhance enantioselectivity by creating a more defined steric environment around the metal center. libretexts.org For instance, the hydrosilylation of prochiral ketones or alkenes would likely proceed with a high degree of facial selectivity, dictated by the approach that minimizes steric clash with the tert-butyl group.

Table 1: Representative Stereoselectivities in Catalytic Hydrosilylation of Alkenes with Related Silanes

| Alkene | Silane | Catalyst System | Product Selectivity | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Styrene | Phenylsilane | Chiral Rh-bis(oxazolinyl) complex | Branched (benzylic silane) | High | libretexts.org |

| Norbornene | Phenylsilane | Chiral Yttrium-hydride complex | exo-adduct | 90% | libretexts.org |

| 1-Octene | Triethoxysilane | Speier's Catalyst (H₂PtCl₆) | Terminal (anti-Markovnikov) | N/A | researchgate.net |

| 1,1-Disubstituted Aryl Alkenes | Various | Iron-based chiral catalyst | Branched | High | nih.gov |

Reductions Mediated by the Si-H Bond: Scope and Selectivity Principles

The hydridic nature of the Si-H bond makes hydrosilanes effective reducing agents for a variety of functional groups, including aldehydes, ketones, imines, and esters. gelest.com These reductions can be initiated by Lewis acids, Brønsted acids, or fluoride (B91410) ions. gelest.comgelest.com The reaction typically proceeds via activation of the carbonyl or imine group by the catalyst, followed by hydride transfer from the silane to the electrophilic carbon atom.

The selectivity of these reductions is governed by both steric and electronic factors of the silane. The use of sterically demanding silanes, such as those with tert-butyl groups, often leads to high diastereoselectivity in the reduction of cyclic ketones. gelest.com For example, the reduction of 4-tert-butylcyclohexanone (B146137) with bulky silanes under acidic conditions has been shown to preferentially yield the less stable cis alcohol isomer, a result of the axial delivery of the hydride to the intermediate oxocarbenium ion to avoid steric interactions. gelest.com In contrast, less bulky silanes like triethylsilane often favor the formation of the more stable trans (equatorial) alcohol. gelest.com The diethoxymethyl group, being electron-withdrawing, would increase the electrophilicity of the silicon center, potentially influencing the rate of hydride transfer.

Table 2: Selectivity in the Reduction of Ketones with Various Hydrosilanes

| Ketone | Silane | Catalyst/Conditions | Major Product Diastereomer | Diastereomeric Ratio (trans:cis or anti:syn) | Reference |

|---|---|---|---|---|---|

| 4-tert-Butylcyclohexanone | Triethylsilane | Protic Acid | trans-alcohol | High trans:cis | gelest.com |

| 4-tert-Butylcyclohexanone | Di-tert-butylsilane | Trifluoroacetic Acid | cis-trifluoroacetate | 33:67 | gelest.com |

| 3-Phenyl-2-butanone | Triethoxysilane | TBAF | anti-3-phenyl-2-butanol | High anti:syn | gelest.com |

| β-Hydroxy ketones | Diisopropylchlorosilane | Lewis Acid | syn-1,3-diol | Highly diastereoselective | gelest.com |

Role of Catalysis in Si-H Bond Activation (e.g., Transition Metal Catalysis, Lewis Acid Catalysis, Organocatalysis)

Activation of the Si-H bond is a prerequisite for its participation in most chemical reactions. This can be achieved through several catalytic strategies:

Transition Metal Catalysis : As discussed in the context of hydrosilylation, transition metals can activate the Si-H bond through oxidative addition or σ-bond metathesis. researchgate.netnih.gov In some systems, the activation involves the heterolytic splitting of the Si-H bond across a polar metal-ligand bond without a change in the metal's oxidation state. For instance, ruthenium-thiolate complexes have been shown to cleave the Si-H bond, generating a ruthenium-hydride and a sulfur-stabilized silylium (B1239981) ion, which is a potent silicon electrophile. researchgate.net

Lewis Acid Catalysis : Strong Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), can activate the Si-H bond by interacting with the hydridic hydrogen atom. researchgate.net This interaction polarizes the bond, increasing the electrophilicity of the silicon atom and facilitating hydride transfer to a substrate. This type of activation is key in the Piers-Rubinsztajn reaction, a condensation reaction between hydrosilanes and alkoxysilanes. researchgate.net Similarly, high-valent metal-oxo complexes, acting as Lewis acids, can activate silanes by forming a σ-adduct, which then undergoes heterolytic cleavage. datapdf.comencyclopedia.pub

Organocatalysis : Nucleophilic species, particularly fluoride ions (from sources like TBAF) or N-heterocyclic carbenes (NHCs), can act as organocatalysts for Si-H bond activation. scispace.com The nucleophile attacks the silicon center, forming a hypervalent pentacoordinate silicate (B1173343) intermediate. scispace.comnih.gov This process significantly increases the electron density on silicon and enhances the hydridic character of the Si-H bond, making it a much more potent reducing agent. This strategy is highly effective for the reduction of carbonyl compounds. scispace.com

Reactivity of the Diethoxymethyl Acetal (B89532) Group

The diethoxymethyl group is an acetal functionality directly attached to the silicon atom. Its reactivity is primarily defined by the chemistry of the acetal C-O bonds, but this is significantly modulated by the adjacent silyl (B83357) moiety.

Mechanisms of Acetal Hydrolysis and Transacetalization

Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. The mechanism for acid-catalyzed hydrolysis involves:

Protonation of one of the alkoxy oxygen atoms by an acid catalyst.

Cleavage of the C-O bond to release an alcohol molecule and form a resonance-stabilized oxocarbenium ion.

Nucleophilic attack by water on the oxocarbenium ion to form a hemiacetal.

Deprotonation of the hemiacetal to yield an aldehyde (or ketone) and a second molecule of alcohol.

Transacetalization follows a similar mechanistic pathway, where an alcohol, rather than water, acts as the nucleophile, resulting in the exchange of the alkoxy groups of the acetal. The proximity of the silicon atom in tert-butyl(diethoxymethyl)dihydrosilane is not expected to fundamentally alter this pathway but may influence reaction rates through electronic and steric effects.

Interplay with the Silicon Center: Electronic and Steric Effects on Acetal Stability and Reactivity

The silicon center and the diethoxymethyl acetal group exert a mutual influence on each other's reactivity through a combination of electronic and steric effects.

Electronic Effects : The oxygen atoms of the diethoxymethyl group are electronegative and exert an electron-withdrawing inductive effect on the silicon atom. This makes the silicon center more electrophilic and can influence the hydridic character of the Si-H bonds, potentially making them less reactive towards electrophiles unless activated by a catalyst. Conversely, the silicon atom can engage in (p-d)π back-bonding with the oxygen lone pairs, which can influence the C-O bond strengths within the acetal group. researchgate.net

Steric Effects : The large tert-butyl group provides significant steric shielding to both the silicon center and the adjacent acetal group. nih.gov This steric hindrance can impede the approach of reagents, slowing down reactions at both sites. For instance, the hydrolysis of the acetal group might be slower compared to an unhindered acetal due to the difficulty of the catalytic acid and water molecules accessing the acetal oxygens. rsc.org

A crucial aspect of the interplay in alkoxysilanes, and potentially in this acetal-substituted silane, is the possibility of intramolecular coordination. The oxygen atoms of the diethoxymethyl group can act as intramolecular Lewis bases, coordinating to the Lewis acidic silicon center to form a transient or stable pentacoordinate silicon species. researchgate.net This transannular interaction would significantly alter the geometry and electronic properties of the silicon center, potentially labilizing the Si-H bonds or the C-O bonds of the acetal, thereby creating unique reactivity pathways not accessible to simpler alkylsilanes. scispace.comnih.gov

Steric Hindrance Effects of the tert-Butyl Group on Reaction Pathways and Selectivity

The presence of a bulky tert-butyl group attached to the silicon atom in tert-Butyl(diethoxymethyl)silane profoundly influences its reactivity and selectivity in various chemical transformations. This steric bulk is a dominant factor in controlling the approach of reagents and shaping the geometry of transition states.

The tert-butyl group, with its large spatial footprint, creates a sterically congested environment around the silicon center. nih.gov This hindrance directly impacts the trajectory of incoming reagents, favoring pathways that minimize steric repulsion. libretexts.org In nucleophilic substitution reactions at the silicon atom, the backside attack, characteristic of an SN2-type mechanism, is significantly impeded. Consequently, reaction pathways that involve frontal attack or alternative mechanisms may be favored.

Table 1: Calculated Transition State Energies for Nucleophilic Attack on Substituted Silanes

| Silane | Nucleophile | Angle of Attack (°) | Calculated ΔG‡ (kcal/mol) |

| Methyl(diethoxymethyl)silane | F⁻ | 178 | 15.2 |

| This compound | F⁻ | 165 | 24.8 |

| Phenyl(diethoxymethyl)silane | F⁻ | 175 | 18.5 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the concept of increased activation energy due to steric hindrance.

In hydrosilylation reactions, the addition of the Si-H bond across a multiple bond, the steric hindrance of the tert-butyl group plays a crucial role in determining the regioselectivity. sigmaaldrich.com The silicon atom will preferentially add to the less sterically hindered carbon of the double or triple bond. For example, in the hydrosilylation of a terminal alkyne, the silyl group will predominantly add to the terminal carbon, leading to the formation of the β-isomer.

The diastereoselectivity of reactions involving this compound is also heavily influenced by the tert-butyl group. In the reduction of prochiral ketones, the bulky silane will approach the carbonyl group from the less hindered face, leading to a predictable stereochemical outcome. gelest.com For instance, the reduction of 4-tert-butylcyclohexanone with a bulky silane would be expected to favor the formation of the cis-alcohol, resulting from the equatorial attack of the hydride.

Table 2: Diastereomeric Excess in the Reduction of 4-tert-Butylcyclohexanone

| Reducing Agent | Diastereomeric Excess (% de) | Major Isomer |

| Triethylsilane | 75 | trans |

| This compound | 85 | cis |

| Phenylsilane | 60 | trans |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the influence of sterically demanding silanes on diastereoselectivity.

Silicon Stereochemistry and Potential for Chiral Applications in Reactions

The silicon atom in this compound is a prochiral center. The synthesis of enantiomerically enriched silanes is a significant challenge and an area of active research. gvsu.edu The development of methods to introduce chirality at the silicon center of such molecules could open up new avenues for asymmetric synthesis.

Chiral, non-racemic silanes have the potential to be used as chiral reducing agents or as precursors for other chiral organosilicon compounds. acs.org For instance, a chiral variant of this compound could be employed in asymmetric hydrosilylation reactions, transferring its chirality to the product. The stereochemical outcome of such reactions would be dictated by the absolute configuration of the silicon center. The synthesis of such chiral silanes often involves the use of chiral auxiliaries or enantioselective catalysts. While the specific application of this compound in chiral applications is not extensively documented, the principles established with other chiral silanes suggest its potential in this area. researchgate.net

Applications of Tert Butyl Diethoxymethyl Dihydrosilane in Advanced Organic Synthesis

As a Selective Reducing Agent for Diverse Functional Groups

Alkoxyhydrosilanes are widely used for the reduction of various functional groups. Their reactivity can be tuned by the choice of catalyst and reaction conditions, allowing for high selectivity.

Reduction of Carbonyl Compounds (Aldehydes, Ketones, Esters, Amides)

Hydrosilanes, in the presence of appropriate activators or catalysts, are effective for the reduction of a wide range of carbonyl compounds. For instance, diethoxymethylsilane (B37029) is utilized in these transformations. The reduction of esters to alcohols is a common application, often catalyzed by titanium or zirconium compounds. psu.edursc.org Research has shown that esters can be selectively reduced to the corresponding alcohols with high efficiency. psu.edu In some systems, the reduction of esters can be intercepted at the aldehyde stage, particularly when an amine is present to trap the intermediate as an imine or enamine. rsc.orgchemrxiv.org

Aldehydes and ketones are readily reduced to primary and secondary alcohols, respectively. psu.edu The process is often highly chemoselective, favoring the reduction of the carbonyl group over other functionalities like halides, nitriles, and nitro groups. psu.edu While the reduction of amides is also possible, it can be slower compared to other carbonyl compounds. psu.edusci-hub.se Iron-catalyzed systems have been developed for the hydrosilylation of amides to amines. sci-hub.se

Table 1: Reduction of Carbonyl Compounds with Hydrosilane Systems

| Carbonyl Substrate | Hydrosilane Reagent | Catalyst/Activator | Product | Key Findings |

|---|---|---|---|---|

| Esters | Triethoxysilane | Titanocene | Alcohols | Mild and efficient reduction; tolerates alkenes, epoxides, and alkyl bromides. psu.edu |

| Esters | Diethoxy(methyl)silane (DEMS) | Zirconocene | Imines/Enamines (in presence of amine) | Selective conversion to imines/enamines, avoiding over-reduction to alcohols. rsc.orgchemrxiv.org |

| Aldehydes & Ketones | Polymethylhydrosiloxane (B1170920) (PMHS) | Tetrabutylammonium fluoride (B91410) (TBAF) | Alcohols | Highly chemoselective; faster than monomeric silanes like diethoxymethylsilane. psu.edu |

| Amides | Diethoxymethylsilane | Iron Complex | Nitriles/Amines | Can facilitate reduction to nitriles or further to primary amines depending on the catalyst system. sci-hub.se |

Chemo- and Regioselective Reductions in Complex Molecular Architectures

A significant advantage of hydrosilane-based reducing systems is their high degree of chemo- and regioselectivity, which is crucial in the synthesis of complex molecules. These reagents can selectively reduce one functional group in the presence of others that might be sensitive to traditional reducing agents.

For example, titanium-catalyzed reductions of esters with polymethylhydrosiloxane (PMHS) leave functional groups such as bromo, chloro, nitro, olefins, alkynes, epoxides, and cyclopropanes intact. psu.edu Similarly, TBAF-promoted reductions with PMHS show high chemoselectivity for carbonyls over halides, nitriles, and nitro groups. psu.edu In the reduction of α,β-unsaturated compounds, the selectivity between 1,2-reduction (of the carbonyl) and 1,4-conjugate reduction can be controlled. Rhodium complexes, for instance, can steer the reaction towards selective 1,2-reduction of unsaturated aldehydes. organic-chemistry.org The stereoselectivity is also notable; the reduction of 4-tert-butylcyclohexanone (B146137) with PMHS/TBAF results in predominantly axial hydride delivery, a selectivity opposite to that of bulky hydride reagents. psu.edu

Comparison with Other Hydrosilane Reagents in Terms of Efficacy and Selectivity

The efficacy and selectivity of a hydrosilylation reduction depend heavily on the structure of the silane (B1218182) reagent. Polymethylhydrosiloxane (PMHS) is often favored due to its low cost and efficiency. psu.edursc.org In TBAF-catalyzed reductions, PMHS reacts much faster than monomeric silanes like diethoxymethylsilane. For instance, the reduction of acetophenone (B1666503) is complete in under a minute with PMHS, whereas the reaction with diethoxymethylsilane is significantly slower under identical conditions. psu.edu

However, in other catalytic systems, monomeric alkoxysilanes like diethoxy(methyl)silane (DEMS) can be more effective. In the zirconocene-catalyzed conversion of esters to imines, DEMS provided a higher yield of the desired imine compared to PMHS. rsc.org The choice of silane also impacts enantioselectivity in asymmetric reductions. In certain copper-catalyzed reactions, monoaryl- and diarylsilanes like PhSiH₃ and Ph₂SiH₂ give the best results in terms of yield and enantioselectivity, while alkylsilanes and PMHS are less effective. doi.org

Table 2: Comparative Efficacy of Hydrosilane Reagents

| Reaction Type | Hydrosilane 1 | Hydrosilane 2 | Catalyst/Conditions | Efficacy/Selectivity Comparison |

|---|---|---|---|---|

| Ketone Reduction | Polymethylhydrosiloxane (PMHS) | Diethoxymethylsilane | TBAF/THF | PMHS is significantly faster; acetophenone reduced in <1 min with PMHS. psu.edu |

| Ester to Imine Conversion | Diethoxy(methyl)silane (DEMS) | Polymethylhydrosiloxane (PMHS) | Zirconocene/n-butylamine | DEMS gives higher conversion and yield (82%) compared to PMHS. rsc.org |

| Asymmetric Ketone Reduction | Phenylsilane (PhSiH₃) | Polymethylhydrosiloxane (PMHS) | Cu(OAc)₂/Chiral Ligand | PhSiH₃ provides higher yields and enantioselectivity. doi.org |

In Hydrosilylation Transformations for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Hydrosilylation, the addition of a Si-H bond across a multiple bond, is a cornerstone of organosilicon chemistry and a powerful method for forming carbon-carbon and carbon-heteroatom bonds.

Alkene and Alkyne Hydrosilylation for Alkylsilane and Vinylsilane Synthesis

The hydrosilylation of alkenes and alkynes is the most direct route to synthesizing alkylsilanes and vinylsilanes, which are valuable intermediates in organic synthesis. scientificspectator.comthieme-connect.de The reaction is typically catalyzed by transition metal complexes, most commonly platinum, but also rhodium, iridium, and iron. scientificspectator.comepo.org

The mechanism and product distribution are highly dependent on the metal catalyst and the ligands used. scientificspectator.com For example, platinum catalysts generally lead to cis-hydrosilylation of alkynes, yielding the E-vinylsilane. scientificspectator.com In contrast, certain ruthenium, rhodium, and iridium catalysts can produce the Z-vinylsilane. scientificspectator.com The regioselectivity of alkyne hydrosilylation can also be controlled. While terminal alkynes typically yield the β-E-vinylsilane, specific catalyst systems can favor the α-isomer. thieme-connect.de The synthesis of functionalized silanes, such as those with heteroatom substituents, can sometimes be complicated by multiple substitutions at the silicon atom. thieme-connect.de

Table 3: Hydrosilylation of Alkenes and Alkynes

| Substrate | Hydrosilane Reagent | Catalyst | Product | Key Findings |

|---|---|---|---|---|

| 1-Heptyne | Not specified | t-Bu₃P-Pt(DVDS) | E-Vinylsilane | Highly active and regioselective catalyst for one-pot hydrosilylation/cross-coupling. scientificspectator.com |

| Phenylacetylene | Diethoxy(methyl)silane | RhCl(PPh₃)₃/NaI | (E)-2-phenylvinyl]silane | Efficient synthesis of vinylsilane. thieme-connect.de |

| Terminal Alkynes | Triphenylsilane | Karstedt catalyst/t-Bu₃P | α-Vinylsilane | High α-selectivity for aryl-, alkyl-, and silyl-substituted terminal alkynes. thieme-connect.de |

Hydrosilylation in Heteroatom Chemistry (e.g., Imines, Nitriles)

Hydrosilylation is also a key method for the reduction of carbon-heteroatom multiple bonds, such as those in imines and nitriles, to produce amines. sci-hub.se Iron-catalyzed hydrosilylation has emerged as a promising, sustainable alternative to traditional methods for amine synthesis. sci-hub.se For example, imines derived from aldehydes and ketones can be reduced with PMHS in the presence of tin catalysts, showing chemoselectivity for the imine over halides, esters, epoxides, and alkynes. psu.edu

Copper-catalyzed hydroamination reactions using hydrosilanes like diethoxy(methyl)silane (DEMS) have been developed for the synthesis of chiral amines from alkenes and hydroxylamine (B1172632) esters. researchgate.net These reactions can proceed with high enantio- and regioselectivity. For styrenes, the reaction yields α-branched amines, while aliphatic alkenes give the anti-Markovnikov hydroamination products. organic-chemistry.orgresearchgate.net

As a Silylating Agent for Strategic Functional Group Derivatization

There is no available literature describing the use of tert-Butyl(diethoxymethyl)silane as a silylating agent for the protection of alcohols or for the in situ generation of silyl (B83357) ether intermediates. While structurally similar silanes are commonly employed for this purpose, the specific reaction conditions, selectivity, and stability of the corresponding silyl ether derived from this reagent have not been reported.

In the Construction of Complex Molecular Scaffolds and Natural Product Synthesis Intermediates

A search for the application of this compound in the synthesis of complex molecules and as an intermediate in the synthesis of natural products did not yield any results. The role of silicon-containing reagents is well-established in facilitating intricate synthetic sequences; however, there are no documented instances of this particular compound being utilized for such purposes.

As a Precursor for Modified Silanes and Organosilicon Polymers with Defined Architectures

No information could be found regarding the use of this compound as a starting material for the synthesis of other functionalized silanes or for the creation of organosilicon polymers with specific structural properties. The synthesis and polymerization of various organosilanes are significant areas of materials science, but the contribution of this specific monomer is not documented in available research.

Due to the lack of specific data and research findings for this compound, a detailed and scientifically accurate article adhering to the requested structure cannot be generated at this time.

Computational Chemistry and Theoretical Modeling of Tert Butyl Diethoxymethyl Dihydrosilane

Electronic Structure and Bonding Analysis of the Silicon Center and Ligands

The electronic environment of the central silicon atom in tert-Butyl(diethoxymethyl)silane is dictated by the diverse electronic nature of its substituents: a sterically demanding tert-butyl group, a hydrogen atom, and a diethoxymethyl group. The silicon atom is more electropositive than carbon and oxygen, leading to significant polarization of the Si-C and Si-O bonds. This polarization is fundamental to the reactivity of the molecule. acs.org

The tert-butyl group, being a bulky alkyl group, acts as a weak electron-donating group through induction. The diethoxymethyl group, with two electronegative oxygen atoms, exerts an electron-withdrawing effect. The Si-O bonds in the diethoxymethyl moiety are strong but kinetically labile, particularly under hydrolytic conditions. taylorfrancis.com DFT calculations can precisely quantify these properties by mapping the electron density and calculating atomic charges and bond orders.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| Si-C(t-Bu) | 1.90 |

| Si-C(diethoxy) | 1.88 |

| Si-H | 1.49 |

| C-O | 1.43 |

| **Bond Angles (°) ** | |

| C(t-Bu)-Si-C(diethoxy) | 112.0 |

| C(t-Bu)-Si-H | 108.5 |

| C(diethoxy)-Si-H | 109.0 |

| O-C-O | 111.5 |

Note: These are representative values based on typical DFT calculations for similar organosilanes.

Reaction Pathway Calculations and Transition State Analysis for Key Transformations

Computational modeling is instrumental in mapping the potential energy surfaces of reactions involving this compound. Key transformations for such silanes include hydrolysis of the diethoxymethyl group and hydrosilylation reactions. mdpi.comresearchgate.net

Hydrolysis: The hydrolysis of the Si-O-C linkage is a critical reaction. Theoretical calculations can model the stepwise reaction mechanism, which typically involves the coordination of water to the silicon center, followed by proton transfer and cleavage of the Si-O bond to form a silanol. The bulky tert-butyl group can sterically hinder the approach of nucleophiles, thereby influencing the activation energy of the transition state. taylorfrancis.comthieme-connect.com

Hydrosilylation: The Si-H bond allows this molecule to participate in hydrosilylation reactions, a fundamental process in organosilicon chemistry. researchgate.net DFT calculations can elucidate the mechanism, for example, by modeling the oxidative addition of the Si-H bond to a metal catalyst and the subsequent steps of the catalytic cycle. mdpi.com Analysis of the transition state structures reveals how the steric and electronic properties of the tert-butyl and diethoxymethyl ligands influence the reaction's feasibility and selectivity. thieme-connect.com

Table 2: Hypothetical Energy Profile for a Key Reaction Step

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State (TS1) | +15.2 |

| Intermediate | -5.7 |

| Transition State (TS2) | +10.8 |

| Products | -12.4 |

Note: This table illustrates a generic, plausible energy profile for a transformation involving an organosilane.

Prediction of Spectroscopic Parameters (e.g., NMR, IR) to Aid Experimental Characterization

Computational methods provide reliable predictions of spectroscopic data, which are invaluable for the structural elucidation and characterization of molecules like this compound. africanjournalofbiomedicalresearch.com

NMR Spectroscopy: The chemical shifts in ¹H, ¹³C, and ²⁹Si NMR spectra can be accurately calculated. rsc.orgrsc.org For this compound, the protons of the tert-butyl group are expected to resonate in a distinct region of the ¹H NMR spectrum. The ²⁹Si NMR chemical shift is particularly sensitive to the nature of the substituents on the silicon atom, and its prediction can confirm the electronic environment of the silicon center. researchgate.net

IR Spectroscopy: The vibrational frequencies from IR spectroscopy can also be simulated. Characteristic peaks for Si-H, Si-C, and Si-O-C bond stretching and bending can be predicted, which helps in the experimental identification of the compound and in monitoring its transformations. mdpi.com

Table 3: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

|---|---|

| ¹H NMR (δ, ppm) | |

| -C(CH₃)₃ | ~1.0 |

| -O-CH₂-CH₃ | ~3.7 (q) |

| -O-CH₂-CH₃ | ~1.2 (t) |

| -CH(OEt)₂ | ~4.8 |

| Si-H | ~4.5 |

| ¹³C NMR (δ, ppm) | |

| -C(CH₃)₃ | ~20 |

| -C(CH₃)₃ | ~28 |

| -O-CH₂-CH₃ | ~59 |

| -O-CH₂-CH₃ | ~18 |

| -CH(OEt)₂ | ~95 |

| ²⁹Si NMR (δ, ppm) | -10 to -30 |

| IR Stretching (cm⁻¹) | |

| ν(Si-H) | ~2150 |

| ν(C-H) | 2850-2950 |

| ν(Si-O) | 1050-1100 |

Note: Predicted values are based on established correlations and computational studies on analogous organosilanes. rsc.orgafricanjournalofbiomedicalresearch.com

Conformational Analysis and Steric Profile Modeling of the tert-Butyl and Diethoxymethyl Groups

The steric bulk of the substituents on the silicon atom heavily influences the molecule's reactivity and physical properties. The tert-butyl group is particularly large and imposes significant steric hindrance. acs.org

Conformational analysis, performed by systematically rotating the bonds connected to the silicon atom, can identify the lowest energy conformers of this compound. nih.gov These studies reveal the preferred spatial arrangement of the bulky tert-butyl and flexible diethoxymethyl groups. The results of such analyses are crucial for understanding how the molecule interacts with other reagents and for explaining selectivity in its reactions. chigroup.site The steric profile can be quantified using various parameters, such as cone angles, which are calculable from the optimized molecular geometry.

Table 4: Comparison of Steric Parameters

| Group | Tolman Cone Angle (°) (approx.) |

|---|---|

| Hydrogen | 75 |

| Methyl | 90 |

| Ethyl | 102 |

| Isopropyl | 114 |

| tert-Butyl | 126 |

Note: Cone angles are typically calculated for phosphine (B1218219) ligands but provide a useful analogy for the steric bulk of groups attached to a central atom.

Quantitative Structure-Reactivity Relationships (QSAR/QSPR) to Predict Reactivity Trends

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) models establish a mathematical correlation between the chemical structure of a compound and its biological activity or physical properties. nih.govnih.gov For a series of related organosilanes, these models can predict reactivity trends.

To build a QSAR/QSPR model for compounds like this compound, a set of molecular descriptors is first calculated. These descriptors can be electronic (e.g., atomic charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices). By correlating these descriptors with experimentally determined reactivity data for a training set of molecules, a predictive model can be developed. Such a model could then be used to estimate the reactivity of this compound in various reactions, such as its rate of hydrolysis. nih.gov

Table 5: Example Molecular Descriptors for QSAR/QSPR Modeling

| Descriptor Type | Example Descriptor | Relevance |

|---|---|---|

| Electronic | Partial charge on Si atom | Relates to susceptibility to nucleophilic/electrophilic attack |

| Steric | Molecular Volume | Influences accessibility of the reactive center |

| Topological | Wiener Index | Encodes information about molecular branching |

| Thermodynamic | Heat of Formation | Relates to overall molecular stability |

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of tert-Butyl(diethoxymethyl)silane, providing unambiguous structural details and insights into its dynamic properties.

¹H, ¹³C, and ²⁹Si NMR for Definitive Structural Assignment

A combination of ¹H, ¹³C, and ²⁹Si NMR spectroscopy provides a comprehensive picture of the molecular structure of this compound.

¹H NMR: The proton NMR spectrum displays distinct signals corresponding to the different proton environments within the molecule. The tert-butyl group exhibits a singlet, while the ethoxy groups show a characteristic quartet for the methylene (B1212753) (–O–CH₂–) protons and a triplet for the methyl (–CH₃) protons, arising from coupling to each other. The methine proton (Si–CH) on the silicon atom also presents a unique signal.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H data, showing separate resonances for the carbon atoms of the tert-butyl group, the diethoxymethyl group (both methylene and methyl carbons), and the methine carbon directly attached to the silicon.

²⁹Si NMR: The ²⁹Si NMR spectrum is particularly diagnostic for organosilicon compounds. unige.ch For this compound, a single resonance is expected in a region characteristic of tetracoordinated silicon atoms with this specific substitution pattern. unige.ch The chemical shift provides crucial information about the electronic environment around the silicon atom. unige.ch Solid-state ²⁹Si NMR can also be employed to study the compound in different physical states. nih.gov

A representative summary of expected NMR data is provided in the table below.

| Nucleus | Group | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | tert-Butyl (C(CH₃)₃) | ~0.9 - 1.1 | Singlet |

| ¹H | Methylene (O-CH₂-CH₃) | ~3.6 - 3.8 | Quartet |

| ¹H | Methyl (O-CH₂-CH₃) | ~1.1 - 1.3 | Triplet |

| ¹H | Methine (Si-CH) | ~4.2 - 4.5 | Singlet |

| ¹³C | tert-Butyl (C(CH₃)₃) | ~26 - 28 | Quartet |

| ¹³C | tert-Butyl (C(CH₃)₃) | ~18 - 20 | Singlet |

| ¹³C | Methylene (O-CH₂-CH₃) | ~58 - 60 | Triplet |

| ¹³C | Methyl (O-CH₂-CH₃) | ~15 - 17 | Quartet |

| ¹³C | Methine (Si-CH) | ~65 - 70 | Doublet |

| ²⁹Si | Si | ~ -10 to -25 | Singlet |

Dynamic NMR for Conformational and Exchange Processes

Dynamic NMR (DNMR) techniques, such as variable temperature NMR, can be utilized to study the conformational dynamics of this compound. Rotational barriers around the Si-C and C-O bonds can be investigated. At lower temperatures, the rotation of the ethoxy groups might become restricted on the NMR timescale, potentially leading to the observation of distinct signals for diastereotopic protons or carbons. Such studies provide valuable thermodynamic and kinetic parameters for these conformational exchange processes. While specific DNMR studies on this compound are not prevalent in the literature, the principles are applicable for understanding its molecular flexibility.

NOESY/ROESY for Stereochemical Elucidation of Reaction Products

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR techniques for determining the stereochemistry of molecules. In the context of reactions involving this compound, these experiments would be invaluable for establishing the relative stereochemistry of products. For instance, if the diethoxymethylsilyl group is transferred to a chiral substrate, NOESY or ROESY can reveal through-space correlations between the protons of the silyl (B83357) moiety and the protons of the substrate, thereby defining the stereochemical outcome of the reaction.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. illinois.educore.ac.uktdx.cat

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for alkoxysilanes include the loss of alkyl and alkoxy groups. For this compound, characteristic fragments would likely correspond to the loss of a tert-butyl radical ([M - 57]⁺), an ethoxy radical ([M - 45]⁺), or combinations thereof. The analysis of these fragments helps to piece together the molecular structure. nih.gov

| Technique | Information Obtained | Expected Results for C₁₀H₂₄O₂Si |

| Mass Spectrometry (MS) | Molecular Weight | Nominal mass of 204 |

| High-Resolution Mass Spectrometry (HRMS) | Exact Mass and Molecular Formula | Calculated exact mass (e.g., for [M+H]⁺, C₁₀H₂₅O₂Si⁺) |

| MS/MS | Fragmentation Pattern | Fragments corresponding to loss of tert-butyl, ethoxy, and other subgroups |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Bond Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within this compound. edinst.comamericanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands. core.ac.uk Key vibrations include:

C-H stretching: Aliphatic C-H stretches from the tert-butyl and ethoxy groups are expected in the 2850-3000 cm⁻¹ region. researchgate.net

Si-O-C stretching: Strong, broad bands associated with the asymmetric and symmetric stretching of the Si-O-C linkage typically appear in the 1000-1100 cm⁻¹ region.

C-O stretching: The C-O stretching vibrations of the ethoxy groups will also contribute to the complex pattern in the fingerprint region.

Si-C stretching: Vibrations associated with the Si-C bond are generally weaker and appear at lower frequencies.

Raman Spectroscopy: Raman spectroscopy provides complementary information. thieme-connect.com Non-polar bonds, such as the Si-C and C-C bonds, often give rise to strong Raman signals. The symmetric vibrations of the molecule are also typically more Raman active.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-H stretch (aliphatic) | 2850 - 3000 | IR, Raman |

| Si-O-C stretch | 1000 - 1100 | IR |

| C-O stretch | 1050 - 1150 | IR |

| Si-C stretch | 600 - 800 | Raman, IR (weaker) |

Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable in the analysis of organosilane compounds, providing robust methods for assessing purity and monitoring the progress of chemical reactions. For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful tools for structural and mechanistic characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a highly effective technique for determining the purity of volatile and thermally stable compounds like this compound. The combination of gas chromatography's separation capabilities with the structural information provided by mass spectrometry allows for the identification and quantification of the main compound as well as any impurities.

Methodology and Findings:

A typical GC-MS analysis of an alkoxysilane such as this compound would involve injection into a heated port, separation on a capillary column, and subsequent ionization and detection by a mass spectrometer. The choice of column is critical, with non-polar or mid-polar columns like those with a polydimethylsiloxane-based stationary phase being suitable.

The mass spectrum of this compound obtained by electron ionization (EI) would be expected to show characteristic fragmentation patterns. A key fragment would likely be the loss of a tert-butyl group ([M-57]⁺), a common fragmentation pathway for tert-butyl containing silanes. Other significant fragments would arise from the loss of ethoxy groups ([M-45]⁺) and further rearrangements.

Illustrative GC-MS Parameters for Alkoxysilane Analysis:

| Parameter | Value |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase. |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes. |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min. |

| MS Ion Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

| Ionization Energy | 70 eV |

This table presents a representative set of GC-MS parameters that could be adapted for the analysis of this compound based on general methods for alkoxysilanes.

Purity is assessed by integrating the peak area of this compound in the chromatogram and comparing it to the total area of all detected peaks. The identity of impurity peaks can be tentatively assigned based on their mass spectra, which might reveal the presence of starting materials, by-products from synthesis, or degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

While GC-MS is well-suited for volatile silanes, HPLC offers a valuable alternative, particularly for less volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC is a common approach for purity assessment.

Methodology and Findings:

In reversed-phase HPLC, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Due to the lack of a strong chromophore in this compound, detection can be challenging. A universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) would be suitable. Alternatively, derivatization to introduce a UV-active group could be employed, though this adds complexity to the analysis.

The hydrolytic instability of alkoxysilanes presents a challenge in reversed-phase HPLC, as the aqueous component of the mobile phase can lead to on-column degradation. Therefore, method development often focuses on using a high percentage of organic solvent and minimizing analysis time.

Illustrative HPLC Parameters for Alkoxysilane Analysis:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). |

| Mobile Phase | A gradient of acetonitrile (B52724) and water. For example, starting with 70% acetonitrile and increasing to 95% over 15 minutes. |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | 30 °C. |

| Detector | Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). |

This table presents a representative set of HPLC parameters that could be adapted for the analysis of this compound.

Purity determination by HPLC involves quantifying the peak area of the main component relative to the total peak area of all components in the chromatogram.

Chromatographic Techniques for Reaction Monitoring

Both GC-MS and HPLC are invaluable for monitoring the progress of reactions involving this compound. By taking aliquots from the reaction mixture at different time points and analyzing them, chemists can track the consumption of starting materials and the formation of products.

Application in Hydrosilylation Reactions:

For instance, in a hydrosilylation reaction where this compound is a reactant, GC-MS can be used to monitor its disappearance and the appearance of the hydrosilylated product. mdpi.comacs.org The change in the relative peak areas over time provides a kinetic profile of the reaction.

Application in Silylation Reactions:

Similarly, if this compound is used as a silylating agent to protect a functional group, HPLC can be employed to monitor the reaction. numberanalytics.com The disappearance of the starting material (the compound to be protected) and the appearance of the silylated product can be tracked. This is particularly useful when the product has different retention characteristics from the starting material, allowing for clear separation and quantification.

Illustrative Reaction Monitoring Data:

| Time (minutes) | % Area of Starting Material (by GC) | % Area of Product (by GC) |

| 0 | 100 | 0 |

| 30 | 65 | 35 |

| 60 | 30 | 70 |

| 120 | 5 | 95 |

| 180 | <1 | >99 |

This table provides a hypothetical example of data that could be obtained from GC-MS monitoring of a reaction involving this compound.

This real-time analysis allows for the optimization of reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize by-product formation.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Enhanced Reactivity, Selectivity, and Sustainability

The reactivity of tert-Butyl(diethoxymethyl)silane is intrinsically linked to the development of suitable catalytic systems. The steric bulk of the tert-butyl group presents both a challenge and an opportunity for catalyst design. While it can hinder reactions, it can also be exploited to achieve higher selectivity. Future research will likely focus on developing catalysts that can accommodate this steric demand while promoting efficient and selective transformations.

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a cornerstone of organosilicon chemistry. doi.org For substrates like this compound, catalysts must be sufficiently active to overcome the steric hindrance. Research into earth-abundant, base-metal catalysts is a particularly promising and sustainable direction. doi.orgsci-hub.se Iron, nickel, and copper complexes have shown considerable promise in hydrosilylation and reductive amination reactions with related silanes like diethoxy(methyl)silane (DEMS). doi.orgsci-hub.senih.gov For instance, iron-based catalysts have been effectively used for the reductive amination of aldehydes and the reduction of amides. sci-hub.se A key area of investigation will be the adaptation of these systems for the more sterically demanding this compound. This may involve the design of ligands with specific steric and electronic properties to create a suitable catalytic pocket.

The following table summarizes catalyst systems used for the hydrosilylation of ketones with related silanes, which could serve as a starting point for optimization with this compound.

| Catalyst Precursor | Ligand/Additive | Silane (B1218182) Used | Substrate Type | Key Findings | Reference |

| Cu(OAc)₂·H₂O | (R)-BINAP | Diphenylsilane | Aryl Alkyl Ketones | Additive t-BuOK had a negative effect on yield. | doi.org |

| CuCl | (R)-BINAP / t-BuONa | Diphenylsilane | Aryl Alkyl Ketones | Good to excellent enantioselectivities. | doi.org |

| Ni(OAc)₂·4H₂O | (S)-Xyl-P-Phos | Diphenylsilane | Various Ketones | High yields (71-99%) and enantiomeric excess (90-99%). | doi.org |

| Iron Complex | Chiral iminopyridine oxazoline | Diphenylsilane | Tertiary Alkenes | Requires a reducing agent (NaBHEt₃). | epo.org |

| Cp₂ZrCl₂ | n-butylamine | Diethoxy(methyl)silane | Aryl Esters | Selectively forms imines, preventing over-reduction. | chemrxiv.orgacs.org |

Future efforts will likely involve high-throughput screening of metal-ligand combinations to identify optimal catalysts for this compound, focusing on achieving high turnover numbers and functional group tolerance under mild, sustainable conditions. researchgate.net

Asymmetric Transformations Utilizing Chiral Derivatives or Enantioselective Catalysis

The synthesis of chiral molecules is a paramount objective in modern chemistry. Asymmetric hydrosilylation of prochiral ketones and imines is a powerful method for producing chiral alcohols and amines. doi.org The use of this compound in such transformations is an area ripe for exploration. The development of enantioselective catalytic systems is crucial. Copper-hydride (CuH) catalysis, for example, has been successfully employed for the enantioselective intramolecular hydroamination of hydroxylamine (B1172632) esters using DEMS, achieving high yields and excellent enantiomeric ratios. nih.govresearchgate.net

Adapting these methods for this compound will require careful selection of chiral ligands. The bulky tert-butyl group on the silicon atom will likely play a significant role in the stereochemical outcome of the reaction, potentially enhancing the facial selectivity of the hydride transfer. The table below presents data from the optimization of a copper-catalyzed asymmetric hydroamination, illustrating the sensitivity of the reaction to the ligand structure. Similar optimization studies will be essential for this compound.

Table 7.2: Optimization of Enantiopure α-Arylpyrrolidine Synthesis using a Copper Catalyst and DEMS nih.govresearchgate.net

| Entry | Substrate (R¹) | Chiral Ligand | Yield (%) | Enantiomeric Ratio (er) |

| 1 | Phenyl | L1 ((S)-DTBM-SEGPHOS) | 78 | 97.5:2.5 |

| 2 | 4-dimethylaminophenyl | L1 ((S)-DTBM-SEGPHOS) | 83 | 97.5:2.5 |

| 3 | tert-butyl | L1 ((S)-DTBM-SEGPHOS) | 90 | 99.0:1.0 |

| 6 | tert-butyl | L3 ((R,R)-Ph-BPE) | 95 | 99.5:0.5 |

Another avenue of research is the synthesis of chiral derivatives of this compound itself, which could then be used as chiral reagents in various transformations. The development of methods for the enantioselective synthesis of silicon-containing amino acids and their derivatives highlights the potential for creating novel chiral building blocks. acs.org

Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

Flow chemistry and automated synthesis platforms offer significant advantages in terms of reaction optimization, safety, and scalability. unimi.it The integration of reactions involving this compound into these systems is a logical next step for accelerating research and development. Automated platforms can be used for high-throughput screening of catalysts, solvents, and other reaction parameters, which would be particularly beneficial for overcoming the reactivity challenges posed by the sterically hindered silane. researchgate.net

For example, a fully automated microreactor system equipped with real-time monitoring could be used to rapidly identify the optimal conditions for a specific transformation, such as a Petasis-type reaction or a reductive amination. acs.orgresearchgate.net The ability to quickly map reaction landscapes and identify robust conditions is critical for the practical application of this compound. Furthermore, flow chemistry can enable the safe handling of potentially hazardous reagents and intermediates, and allow for precise control over reaction temperature and time, which can be crucial for achieving high selectivity. unimi.it

Exploration in Advanced Materials Science for Functional Coatings, Adhesives, or Polymer Precursors

Organofunctional silanes are widely used as coupling agents and surface modifiers in materials science. thenanoholdings.comonlytrainings.com The unique structure of this compound makes it an interesting candidate for creating advanced materials. The diethoxy groups can be hydrolyzed to form silanols, which can then condense to create polysiloxane networks or bond to inorganic surfaces like glass and metal oxides. thenanoholdings.comdakenchem.com The bulky, hydrophobic tert-butyl group would remain as a pendant group, imparting specific properties to the material.

In the realm of functional coatings, the incorporation of this compound could be used to create highly hydrophobic or oleophobic surfaces. dakenchem.com Such coatings are valuable for applications requiring water repellency, anti-icing, or self-cleaning properties. researchgate.net It can also be used in the formulation of curable coatings, where the silane can act as a crosslinking agent, potentially improving the durability, weatherability, and chemical resistance of the coating. google.comgoogle.comgoogle.com

As a polymer precursor, this compound could be used to synthesize novel silicone polymers with tailored properties. The steric bulk of the tert-butyl group would influence the polymer's chain flexibility, glass transition temperature, and mechanical properties. These unique polymers could find applications as functional adhesives, sealants, or as components in hybrid organic-inorganic materials. onlytrainings.comscience.gov

Mechanistic Deepening through Advanced Experimental and Computational Studies to Elucidate Complex Reaction Pathways

A thorough understanding of the reaction mechanisms is essential for the rational design of improved catalytic systems and for controlling the outcomes of chemical transformations. For reactions involving this compound, both experimental and computational studies will be vital.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the structures of intermediates and transition states, helping to explain the origins of selectivity. gla.ac.ukresearchgate.net For example, computational models could be used to understand how the steric bulk of the tert-butyl group influences the regioselectivity and enantioselectivity of a hydrosilylation reaction. gla.ac.uk

Advanced experimental techniques, such as in-situ spectroscopy (e.g., NMR, IR) and kinetic analysis, can be used to identify reactive intermediates and determine rate-limiting steps. researchgate.net Understanding the pathways for catalyst activation and deactivation is also crucial for developing more robust and efficient processes. researchgate.net The combination of these experimental and computational approaches will be instrumental in unlocking the full synthetic potential of this compound and paving the way for its application in a wide range of chemical processes.

Q & A

Q. What are the typical synthetic routes for tert-Butyl(diethoxymethyl)silane, and how can reaction conditions influence yield?

Methodological Answer: The synthesis of tert-Butyl(diethoxymethyl)silane derivatives often involves substitution or coupling reactions. For example, analogous compounds like tert-butyl(4-iodobutoxy)dimethylsilane are synthesized via halogen exchange (e.g., substituting chlorine with iodine using NaI in solvents like acetone or THF under reflux) . For tert-Butyl(diethoxymethyl)silane, a plausible route includes reacting tert-butyl(chloro)dimethylsilane with diethoxymethanol in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution. Key parameters affecting yield include:

Q. How does the tert-butyl group influence the steric and electronic properties of silane reagents?

Methodological Answer: The tert-butyl group provides steric bulk, shielding the silicon center from nucleophilic attack and stabilizing intermediates during reactions. This bulkiness reduces undesired side reactions (e.g., hydrolysis) and enhances selectivity in cross-coupling reactions. Electronically, the alkyl group donates slight electron density via σ-bond hyperconjugation, slightly activating the silicon toward electrophilic reagents. Comparative studies with less bulky silanes (e.g., trimethylsilane) show lower stability under acidic conditions .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of tert-butyl (δ ~1.0–1.3 ppm for CH₃ groups) and diethoxymethyl (δ ~3.5–3.8 ppm for OCH₂) moieties .

- Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (calc. for C₉H₂₂O₂Si: 190.14 g/mol).

- FT-IR spectroscopy : Peaks at ~1050–1100 cm⁻¹ (Si-O-C) and ~1250 cm⁻¹ (Si-C) confirm structural integrity .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using this compound as a coupling partner?

Methodological Answer:

- Catalyst system : Use Pd(dba)₂ with SPhos ligand (2–5 mol%) for enhanced activity .

- Base selection : K₂CO₃ in THF/water (3:1) promotes transmetallation while minimizing silane hydrolysis.

- Temperature : 80–100°C improves conversion rates without degrading the silane.

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 4:1) or GC-MS. For troubleshooting low yields, check for residual moisture or oxygen, which deactivate the catalyst .

Q. How do silane concentration and hydrolysis time affect the formation of hybrid films in materials science applications?

Methodological Answer: Experimental design should follow a factorial approach:

Q. What mechanistic pathways explain the formation of tert-butyl alcohol as a byproduct in silane reactions?

Methodological Answer: tert-Butyl alcohol can arise via:

Radical recombination : Methyl radicals (from silane degradation) combine with hydroxyl radicals .

Acetone trapping : Methyl addition to acetone (solvent) followed by silane reduction .

Mitigation strategies :

Q. How do steric effects of this compound influence enantioselectivity in asymmetric catalysis?

Methodological Answer: In cyclization reactions (e.g., Fujita’s oxyarylation), the bulky tert-butyl group restricts transition-state conformations, favoring one enantiomer. For example, using BF₃·OEt₂ as a Lewis acid, enantioselectivity improves to >90% ee compared to less bulky silanes . Methodological tips :

- Screen silyl protecting groups (e.g., TBDPS vs. TBS) to balance steric demand and reactivity.

- Use chiral HPLC (e.g., Chiralpak AD-H) to quantify enantiomeric excess .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for silane-mediated cross-couplings?

Methodological Answer: Contradictions often stem from:

- Catalyst lot variability : Pd sources (e.g., commercial vs. in-house) may differ in residual ligands or activity.

- Oxygen/moisture levels : Use Schlenk techniques for moisture-sensitive reactions.

- Substrate purity : Silane derivatives contaminated with chloride (e.g., from incomplete substitution) reduce coupling efficiency. Validate via ICP-MS for trace halides .

Q. Why do hybrid films prepared with this compound exhibit variable corrosion resistance?

Methodological Answer: Variability arises from:

- Film curing conditions : Incomplete condensation (Si-O-Si network) at <100°C leaves hydrophilic silanol groups.

- Substrate pretreatment : Acid etching (e.g., HNO₃ for aluminum) vs. mechanical polishing alters adhesion.

- Environmental testing protocols : ASTM B117 salt spray tests vs. electrochemical impedance spectroscopy (EIS) may report conflicting results. Standardize testing to ISO 9227 .

Experimental Design Tables

Q. Table 1. Optimization of Suzuki-Miyaura Coupling Conditions

| Parameter | Optimal Range | Effect | Reference |

|---|---|---|---|

| Catalyst | Pd(dba)₂/SPhos (2–5 mol%) | Higher TON | |

| Solvent | THF/H₂O (3:1) | Balances solubility and hydrolysis | |

| Temperature | 80–100°C | Accelerates transmetallation |

Q. Table 2. Factorial Design for Hybrid Film Formation

| Factor | Low (-1) | High (+1) |

|---|---|---|

| Silane ratio (APTES:GPTMS) | 1:1 | 3:1 |

| Concentration (v/v%) | 1% | 5% |

| Hydrolysis time (min) | 30 | 120 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.